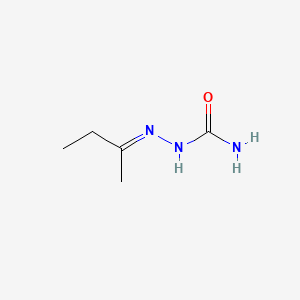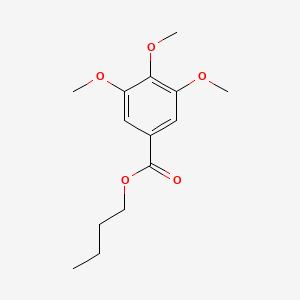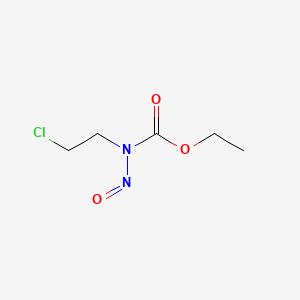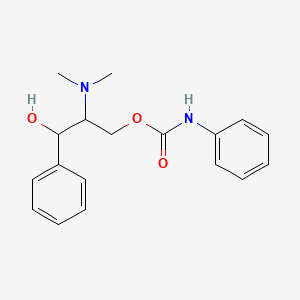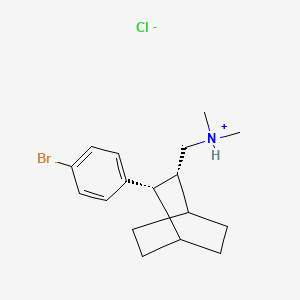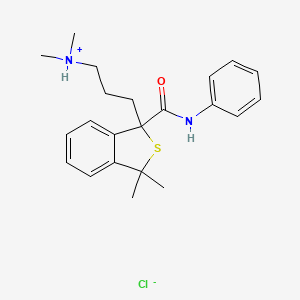![molecular formula C13H20ClN3O5 B13754416 carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride CAS No. 75231-20-8](/img/structure/B13754416.png)
carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride is a synthetic organic compound with the molecular formula C13H20ClN3O5 and a molecular weight of 333.77 g/mol . This compound is characterized by the presence of a carbamimidoyl group, a trimethoxybenzoyl moiety, and an azanium ion, making it a unique and versatile molecule in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate carbamimidoyl precursor under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride involves its interaction with molecular targets and pathways within biological systems . The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride include:
This compound analogs: Compounds with slight modifications in the structure, such as different substituents on the benzoyl ring.
Other carbamimidoyl derivatives: Compounds containing the carbamimidoyl group but with different functional groups or moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
75231-20-8 |
|---|---|
Molekularformel |
C13H20ClN3O5 |
Molekulargewicht |
333.77 g/mol |
IUPAC-Name |
carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O5.ClH/c1-18-9-6-8(7-10(19-2)11(9)20-3)12(17)21-5-4-16-13(14)15;/h6-7H,4-5H2,1-3H3,(H4,14,15,16);1H |
InChI-Schlüssel |
FLWLRYGIPPBOTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC[NH2+]C(=N)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




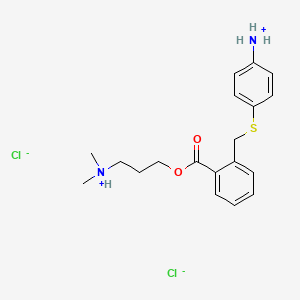
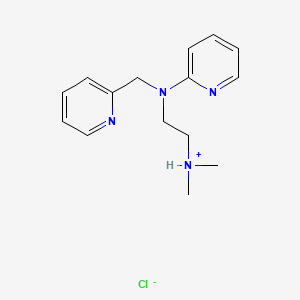
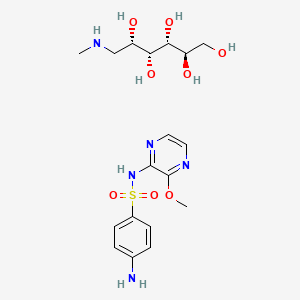
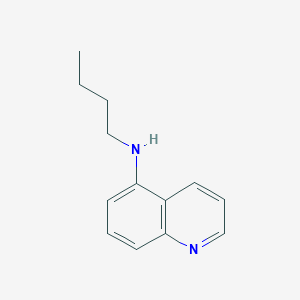
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
